3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one
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Overview
Description
The compound “3-(4-chlorophenyl)-2-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals . The molecule also contains a 4-methylpiperazin-1-yl group, which is a type of piperazine. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-4-one group would contribute a bicyclic ring structure, while the 4-methylpiperazin-1-yl group would add another cyclic structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .
Scientific Research Applications
Synthesis and Structural Analysis
Research focuses on synthesizing and analyzing the structural properties of chromene derivatives. For instance, the crystal structure of related chromene compounds has been determined, highlighting the importance of aromatic stacking in the formation of linear chains in crystallographic analysis (Manolov, Morgenstern, & Hegetschweiler, 2012).
Antimicrobial Activity
Another significant area of research involves investigating the antimicrobial properties of chromene derivatives. Novel compounds have been synthesized and shown to exhibit significant antibacterial and antifungal activities, which are comparable to standard antimicrobial agents. These studies often employ molecular docking to better understand the interactions between the compounds and microbial proteins (Mandala et al., 2013; Okasha et al., 2022).
Anticholinesterase Activity
Compounds have also been synthesized and assessed for their inhibitory activity against butyrylcholinesterase, an enzyme related to the cholinergic system in the brain. This line of research is crucial for developing potential treatments for neurodegenerative diseases (Filippova et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Studies have also explored the synthesis of chromene derivatives for their potential in inhibiting enzymes relevant to disease processes, such as lipase and α-glucosidase. These enzymes are targets for treating conditions like obesity and diabetes, making the research valuable for therapeutic development (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a piperazine ring, are known to interact with a variety of targets, including receptors involved in antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic activities .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may interact with its targets to alter their function, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to the aforementioned activities (e.g., antihistamine, antiparasitic, etc.) .
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
Given the wide range of activities associated with piperazine derivatives, it is likely that the compound could have various effects at the molecular and cellular level .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c1-16-22(17-3-5-18(24)6-4-17)23(27)20-8-7-19(15-21(20)29-16)28-14-13-26-11-9-25(2)10-12-26/h3-8,15H,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRGSRJWLURXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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